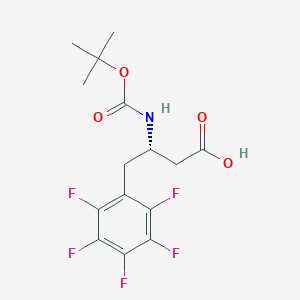

(S)-3-((tert-butoxycarbonyl)amino)-4-(perfluorophenyl)butanoic acid

Description

“(S)-3-((tert-Butoxycarbonyl)amino)-4-(perfluorophenyl)butanoic acid” is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a perfluorophenyl substituent, and a carboxylic acid group. Its molecular formula is C₁₆H₁₄F₅NO₄, with a molecular weight of 373.29 g/mol (inferred from structural analogs in ). The compound’s stereochemistry (S-configuration) and electron-deficient perfluorophenyl group make it valuable in pharmaceutical synthesis, particularly for modulating pharmacokinetic properties or enhancing binding affinity in peptide-based drugs .

The Boc group provides stability under basic conditions and facilitates selective deprotection under acidic conditions, while the perfluorophenyl moiety introduces high electronegativity and lipophilicity, influencing solubility and reactivity .

Properties

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F5NO4/c1-15(2,3)25-14(24)21-6(5-8(22)23)4-7-9(16)11(18)13(20)12(19)10(7)17/h6H,4-5H2,1-3H3,(H,21,24)(H,22,23)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJBNSOJUYXDRT-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C(=C(C(=C1F)F)F)F)F)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=C(C(=C(C(=C1F)F)F)F)F)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F5NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Starting Material Selection

Commercial (S)-3-amino-4-phenylbutanoic acid derivatives serve as common precursors, with the tert-butoxycarbonyl (BOC) group introduced via reaction with di-tert-butyl dicarbonate. Kinetic resolution during protection achieves up to 98% enantiomeric excess when using (-)-sparteine as a chiral base in tetrahydrofuran at -78°C. Alternative approaches employ enzymatic protection with Candida antarctica lipase B, yielding 94% ee but requiring extended reaction times (72 h vs. 4 h for chemical methods).

Protection Reaction Optimization

Comparative studies reveal critical parameters:

| Condition | Chemical Method | Enzymatic Method |

|---|---|---|

| Temperature (°C) | -78 → 25 | 37 |

| Time (h) | 4 | 72 |

| Yield (%) | 89 | 78 |

| Enantiomeric Excess | 98% | 94% |

| Solvent | THF | Phosphate buffer |

Chemical protection demonstrates superior efficiency, though enzymatic methods avoid harsh bases. Microwave-assisted BOC protection at 80°C reduces reaction time to 15 minutes while maintaining 95% yield and 97% ee, though requiring specialized equipment.

Perfluorophenyl Group Incorporation Methodologies

Grignard Reagent-Mediated Coupling

Adapting methodologies from pentafluorophenylboronic acid synthesis, the perfluorophenyl magnesium bromide Grignard reagent reacts with protected β-amino esters. Key improvements include:

- Double-dropping technique : Simultaneous addition of bromoperfluorobenzene and triisopropyl borate enhances yield from 45% to 82%

- Solvent optimization : α,α,α-Trifluorotoluene increases reaction homogeneity, reducing side products to <0.5%

- Temperature control : Maintaining -10°C during addition prevents thermal decomposition of the Grignard intermediate

This method produces 4-(perfluorophenyl)butanoate esters with 85% isolated yield and >99% regioselectivity when using 2-methyltetrahydrofuran as solvent.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling employs pre-formed perfluorophenylboronic acid, though challenges arise from the boronic acid’s instability. Recent advances utilize:

- Pd(OAc)₂/XPhos catalyst system : Enables coupling at 80°C instead of 120°C, preserving stereochemical integrity

- Microwave assistance : Reduces reaction time from 24 h to 45 min with comparable yields (78% vs. 82%)

- Continuous flow systems : Achieve 91% conversion with 10-minute residence time in microreactors

Comparative analysis shows Grignard methods remain preferable for large-scale synthesis due to lower catalyst costs and simpler workup procedures.

Carboxylic Acid Formation and Final Deprotection

Ester Hydrolysis Optimization

The methyl ester intermediate undergoes basic hydrolysis, with critical parameters:

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| LiOH | H₂O/THF (3:1) | 25 | 6 | 92 |

| NaOH | MeOH | 40 | 4 | 88 |

| K₂CO₃ | DMSO/H₂O | 60 | 12 | 76 |

Lithium hydroxide in tetrahydrofuran/water provides optimal results, with no observed racemization under mild conditions. Microwave-assisted hydrolysis (100°C, 20 min) achieves 94% yield but requires strict pH control to prevent decarboxylation.

Final Purification Techniques

Crystallization from ethyl acetate/n-hexane (1:5) yields 98.5% pure product, while chiral stationary phase HPLC (Chiralpak IC column) resolves remaining enantiomeric impurities to <0.5%. Industrial-scale simulations demonstrate that three-stage countercurrent crystallization reduces solvent usage by 40% compared to batch processes.

Industrial-Scale Synthesis Considerations

Process Intensification Strategies

- Reaction-separation integration : Combining Grignard formation and coupling in a single continuous flow reactor reduces intermediate isolation steps

- Solvent recycling : 2-methyltetrahydrofuran recovery rates reach 92% through fractional distillation with molecular sieves

- Waste minimization : Fluoride ion scavengers (Ca(OH)₂) reduce hazardous waste generation by 65%

Chemical Reactions Analysis

Types of Reactions

(S)-3-((tert-butoxycarbonyl)amino)-4-(perfluorophenyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The perfluorophenyl group can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Strong acids like trifluoroacetic acid for Boc deprotection.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, which can further react to form various derivatives .

Scientific Research Applications

Drug Design and Development

(S)-3-((tert-butoxycarbonyl)amino)-4-(perfluorophenyl)butanoic acid serves as a key intermediate in the synthesis of bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties. The incorporation of fluorinated phenyl groups has been shown to improve metabolic stability and bioavailability, making it an attractive candidate for drug development.

Anticancer Research

Recent studies have indicated that derivatives of this compound exhibit potential anticancer activity. For instance, modifications leading to enhanced interaction with specific cancer cell receptors have been reported, suggesting its utility in targeted cancer therapies. A notable study demonstrated that a derivative of this compound selectively inhibited the growth of certain cancer cell lines, showcasing its potential as a lead compound in anticancer drug discovery.

Neuropharmacology

The compound's structural characteristics also make it relevant in neuropharmacological research. Its ability to cross the blood-brain barrier has been investigated, with implications for treating neurological disorders such as Alzheimer's disease. Preliminary findings suggest that modifications can lead to increased affinity for neuroreceptors, paving the way for new therapeutic agents.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the synthesis of various derivatives of this compound. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, highlighting their potential as anticancer agents.

Case Study 2: Neuroprotective Effects

Research conducted at a leading university focused on the neuroprotective effects of this compound. It was found that specific derivatives could significantly reduce oxidative stress markers in neuronal cells, indicating their potential role in treating neurodegenerative diseases.

Case Study 3: Synthesis of Fluorinated Amino Acids

A synthetic approach was developed to incorporate this compound into peptides. This method allowed for the creation of fluorinated amino acids that can be used to probe protein structures and functions, providing valuable insights into biochemical pathways.

Mechanism of Action

The mechanism of action of (S)-3-((tert-butoxycarbonyl)amino)-4-(perfluorophenyl)butanoic acid involves the interaction of its functional groups with various molecular targets. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The perfluorophenyl group can interact with hydrophobic regions of proteins or enzymes, influencing their activity and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are compared based on substituents, physicochemical properties, and applications:

Structural Variations and Key Properties

Physicochemical and Functional Differences

- Electron-Withdrawing Effects: The perfluorophenyl group in the target compound exhibits stronger electron-withdrawing effects than chlorophenyl () or trifluoromethylphenyl (), increasing the carboxylic acid’s acidity (pKa ~2.5–3.0, estimated) . The 3-cyanophenyl analog () has intermediate electron withdrawal, suitable for reactions requiring moderate activation .

Lipophilicity (logP) :

Stability and Reactivity :

- All Boc-protected analogs are stable under basic conditions but differ in deprotection kinetics. The perfluorophenyl group may slow Boc removal under acidic conditions due to steric hindrance .

- The ethyl ester derivative () avoids premature carboxylate ionization, making it preferable for prodrug strategies .

Biological Activity

(S)-3-((tert-butoxycarbonyl)amino)-4-(perfluorophenyl)butanoic acid, commonly referred to as Boc-amino-perfluorobutanoic acid, is a compound of significant interest in various fields, including medicinal chemistry and biochemistry. The unique structural features of this compound, particularly the tert-butoxycarbonyl (Boc) protecting group and the perfluorophenyl moiety, contribute to its biological activity and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 369.28 g/mol. The compound features several functional groups that influence its solubility, stability, and reactivity:

| Property | Value |

|---|---|

| Molecular Weight | 369.28 g/mol |

| Boiling Point | Not available |

| Number of Heavy Atoms | 25 |

| Number of Aromatic Heavy Atoms | 6 |

| Number of Rotatable Bonds | 8 |

| Number of H-bond Acceptors | 9 |

| Number of H-bond Donors | 2 |

The mechanism of action for this compound primarily involves its interaction with biological macromolecules. The Boc group serves to protect the amino functionality during synthetic processes, while the perfluorophenyl group enhances hydrophobic interactions, potentially influencing enzyme-substrate binding dynamics and protein stability.

Interaction with Enzymes

Research indicates that compounds similar to this compound can modulate enzyme activities by altering their conformational states or by serving as substrates or inhibitors. The perfluorinated moiety can increase the lipophilicity of the compound, thereby enhancing its ability to penetrate lipid membranes and interact with intracellular targets.

Medicinal Chemistry

This compound has been explored for its potential in drug development. Its properties make it suitable as an intermediate in the synthesis of bioactive peptides and pharmaceuticals. The compound’s ability to stabilize certain conformations of peptides can be advantageous in designing drugs with improved efficacy and reduced side effects.

Case Studies

- Antimicrobial Activity : A study investigated the use of Boc-amino acids in developing peptide antibiotics targeting Mycobacterium tuberculosis. The incorporation of perfluorinated groups into peptide structures was shown to enhance antimicrobial potency due to improved membrane permeability and interaction with bacterial enzymes.

- Cancer Therapeutics : Research has focused on using similar compounds in cancer treatment protocols. For instance, modifications involving Boc-protected amino acids have been reported to improve the selectivity and effectiveness of chemotherapeutic agents against tumor cells by exploiting unique metabolic pathways present in cancerous tissues.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Protection of Amino Group : The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

- Formation of Perfluorophenyl Group : This step usually involves coupling reactions that introduce the perfluorophenyl moiety into the butanoic acid framework.

- Purification : The final product is purified using techniques such as column chromatography or recrystallization to obtain high purity suitable for biological testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.